1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino-
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Overview
Description
1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino- is a complex organic compound with the molecular formula C6H11N5. This compound is known for its unique bicyclic structure, which includes a triazabicyclo framework. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino- involves multiple steps. One common method includes the palladium-catalyzed annulation of substituted haloanilines with norbornadiene . This reaction typically occurs under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using advanced catalytic processes. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxygenated derivatives, while substitution reactions can yield a wide range of substituted bicyclic compounds.
Scientific Research Applications
1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino- has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,5-Norbornadiene: A bicyclic compound with a similar structure but different functional groups.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another bicyclic compound with distinct chemical properties.
Uniqueness
1,3,5-Triazabicyclo[221]hepta-2,4-diene,6-amino-2-dimethylamino- is unique due to its triazabicyclo framework and the presence of amino and dimethylamino groups
Properties
Molecular Formula |
C6H11N5 |
---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-1,3,5-triazabicyclo[2.2.1]hepta-2,4-diene-2,6-diamine |
InChI |
InChI=1S/C6H11N5/c1-10(2)6-9-4-3-11(6)5(7)8-4/h5H,3,7H2,1-2H3 |
InChI Key |
LLWCRCGZFGBWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=NC(N1C2)N |
Origin of Product |
United States |
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